molecular formula C22H20O6 B2977469 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate CAS No. 618389-94-9

2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B2977469
CAS No.: 618389-94-9
M. Wt: 380.396
InChI Key: YHLPWNNABLAPEF-DHZHZOJOSA-N
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Description

2-Methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-methoxyethyl 2-methyl-5-hydroxy-1-benzofuran-3-carboxylate under acidic conditions. The resulting intermediate is then subjected to esterification with (2E)-3-phenylprop-2-enoyl chloride to introduce the phenylpropenoic acid moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols to replace leaving groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Amines, alcohols, strong bases (e.g., sodium hydroxide)

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones

  • Reduction: : Alcohols

  • Substitution: : Amides, ethers

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

Biologically, 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for further research in drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways may lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-15-21(22(24)26-13-12-25-2)18-14-17(9-10-19(18)27-15)28-20(23)11-8-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLPWNNABLAPEF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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